molecular formula C24H20ClN3O3S B11433989 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

Cat. No.: B11433989
M. Wt: 466.0 g/mol
InChI Key: PKPRNPOMXIKRNF-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds .

Scientific Research Applications

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H20ClN3O3S/c25-15-10-12-17(13-11-15)28-22(30)21-18-8-4-5-9-19(18)32-23(21)27(24(28)31)14-20(29)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)

InChI Key

PKPRNPOMXIKRNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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